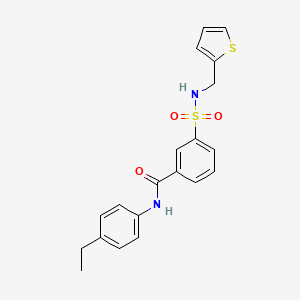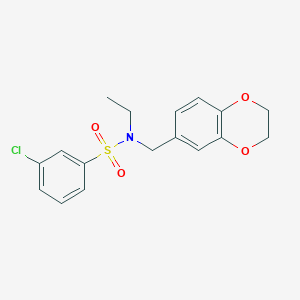
N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is also known as ESI-09 and has been widely studied for its potential therapeutic applications.
作用機序
N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide inhibits the activity of RAC1 by binding to its guanine nucleotide exchange factor (GEF) binding site. This prevents the exchange of GDP for GTP, which is necessary for the activation of RAC1. As a result, the downstream signaling pathways that are regulated by RAC1 are also inhibited.
Biochemical and Physiological Effects
Studies have shown that N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide has various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death). It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of tumors.
実験室実験の利点と制限
One advantage of using N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide in lab experiments is its specificity for RAC1. This allows for the selective inhibition of RAC1 activity without affecting other related proteins. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide. One potential application is in the treatment of cancer, particularly those that are driven by RAC1 overexpression. Another potential application is in the study of RAC1 signaling pathways in various cellular processes. Additionally, there is potential for the development of more soluble analogs of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide for use in experiments. Overall, the study of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide has the potential to provide insights into the role of RAC1 in various cellular processes and the development of new cancer therapies.
合成法
The synthesis of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide was first reported by researchers at the University of California, San Francisco. The method involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then treated with 2-thiophenemethanamine to form N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfonamido)benzamide. The sulfonamide group is then oxidized to a sulfonate using potassium permanganate, which results in the formation of N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide.
科学的研究の応用
N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of RAC1, a protein that is involved in various cellular processes, including cell migration, proliferation, and survival. RAC1 is also known to be overexpressed in various cancers, making it an attractive target for cancer therapy.
特性
IUPAC Name |
N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-2-15-8-10-17(11-9-15)22-20(23)16-5-3-7-19(13-16)27(24,25)21-14-18-6-4-12-26-18/h3-13,21H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGJGFTZPDDEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-(thiophen-2-ylmethylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)
![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
